

Spectroscopic Profile of 3-Aminotetrahydrofuran-3-carboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3-Aminotetrahydrofuran-3-carboxylic acid

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This technical guide provides a comprehensive overview of the key spectroscopic data for **3-Aminotetrahydrofuran-3-carboxylic acid** (CAS No. 125218-55-5), a heterocyclic amino acid of interest to researchers, scientists, and professionals in the field of drug development. This document presents a summary of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for these analytical techniques.

Introduction

3-Aminotetrahydrofuran-3-carboxylic acid, with the molecular formula $C_5H_9NO_3$ and a molecular weight of 131.13 g/mol, is a non-proteinogenic amino acid.[1] Its structure, featuring a tetrahydrofuran ring, a carboxylic acid, and an amino group, makes it a valuable building block in medicinal chemistry. Understanding its spectroscopic properties is crucial for its identification, characterization, and quality control in synthetic processes.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for **3-Aminotetrahydrofuran-3-carboxylic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available experimental spectrum for **3-Aminotetrahydrofuran-3-carboxylic acid** is not readily found in common databases, the expected chemical shifts for ^1H and ^{13}C NMR can be predicted based on the functional groups present.

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Assignment
~ 2.0 - 2.5	m	H-4
~ 3.5 - 4.0	m	H-2, H-5
(variable)	br s	-NH ₂
(variable)	br s	-COOH

Table 2: Predicted ^{13}C NMR Spectral Data

Chemical Shift (ppm)	Assignment
~ 35 - 45	C-4
~ 60 - 70	C-3
~ 65 - 75	C-2, C-5
~ 170 - 180	C-1 (C=O)

Infrared (IR) Spectroscopy

The IR spectrum of **3-Aminotetrahydrofuran-3-carboxylic acid** is expected to show characteristic absorption bands for its functional groups.

Table 3: Predicted IR Spectral Data

Wavenumber (cm ⁻¹)	Functional Group	Vibration
3300 - 2500 (broad)	O-H (Carboxylic Acid)	Stretching
3400 - 3200	N-H (Amine)	Stretching
2960 - 2850	C-H (Aliphatic)	Stretching
~ 1710	C=O (Carboxylic Acid)	Stretching
~ 1600	N-H (Amine)	Bending
~ 1100	C-O (Ether)	Stretching

Mass Spectrometry (MS)

GC-MS data for **3-Aminotetrahydrofuran-3-carboxylic acid** is available from the NIST Mass Spectrometry Data Center.[\[1\]](#)

Table 4: Mass Spectrometry Data

m/z	Relative Intensity	Proposed Fragment
131	Low	[M] ⁺ (Molecular Ion)
86	Moderate	[M - COOH] ⁺
55	High	[C ₃ H ₅ N] ⁺ or [C ₃ H ₃ O] ⁺
54	High	[C ₃ H ₄ N] ⁺ or [C ₃ H ₂ O] ⁺
42	High	[C ₂ H ₄ N] ⁺ or [C ₂ H ₂ O] ⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Dissolve approximately 5-10 mg of **3-Aminotetrahydrofuran-3-carboxylic acid** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
- Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds, number of scans 16-64.
 - Solvent signal suppression techniques may be required for D₂O.
- ¹³C NMR:
 - Acquire a proton-decoupled carbon spectrum.
 - Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds, number of scans 1024 or more depending on sample concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of the solid **3-Aminotetrahydrofuran-3-carboxylic acid** sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

- Spectrometer: A Fourier-transform infrared spectrometer.
- Parameters:
 - Scan range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of scans: 16-32.
 - A background spectrum of the empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (MS)

Instrumentation (Gas Chromatography-Mass Spectrometry - GC-MS):

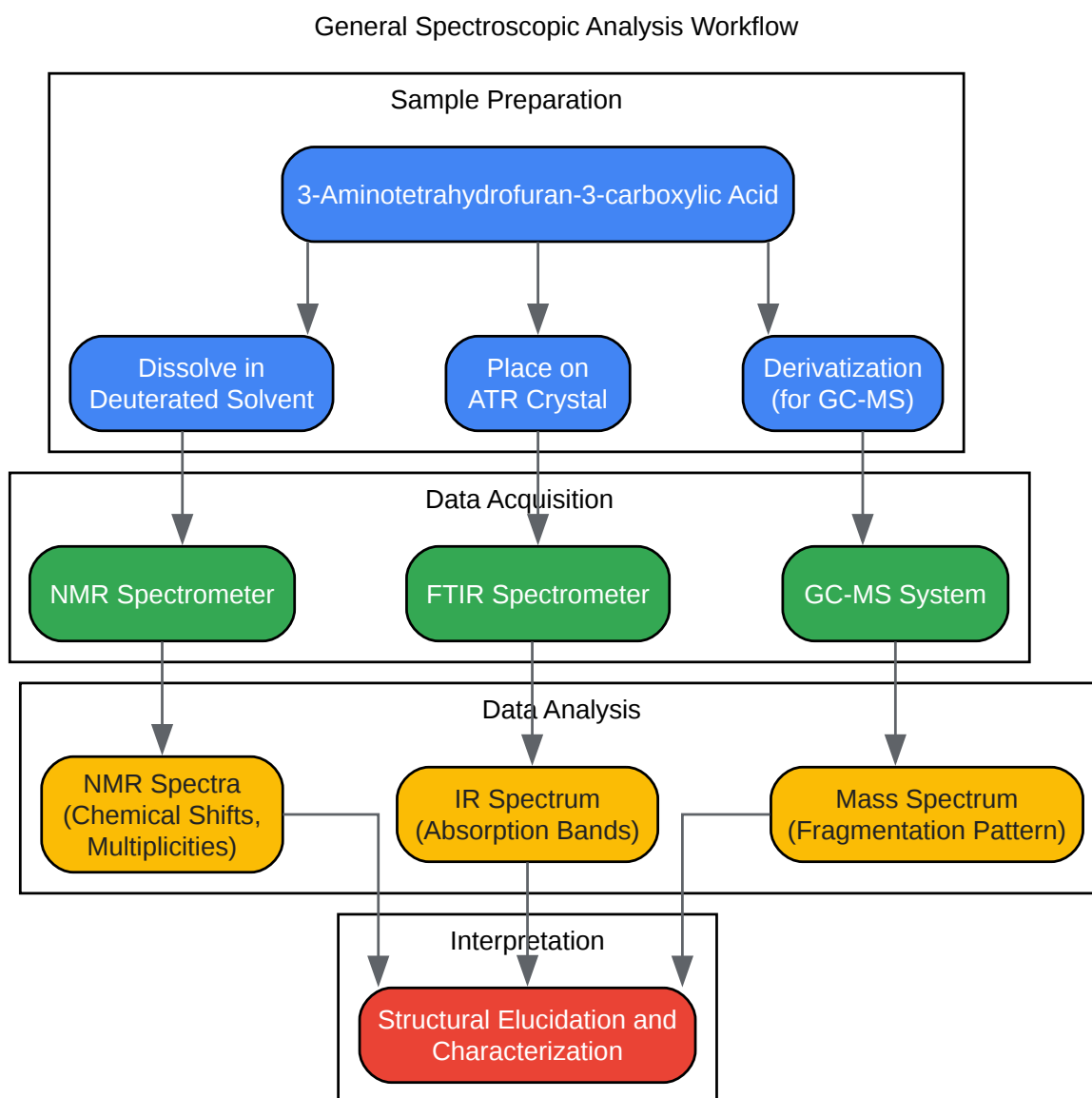
- Gas Chromatograph:
 - Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).
 - Inlet: Split/splitless injector, with a typical injection volume of 1 μL .
 - Oven Program: Start at a low temperature (e.g., 50 $^{\circ}\text{C}$), ramp to a high temperature (e.g., 250 $^{\circ}\text{C}$) at a rate of 10-20 $^{\circ}\text{C}/\text{min}$.
- Mass Spectrometer:
 - Ionization: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Quadrupole or Ion Trap.
 - Scan Range: m/z 40-400.

Sample Preparation:

- Due to the low volatility of the amino acid, derivatization (e.g., silylation or esterification) is typically required before GC-MS analysis.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data described.



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Caption: Workflow for Spectroscopic Analysis.

This guide serves as a foundational resource for the spectroscopic characterization of **3-Aminotetrahydrofuran-3-carboxylic acid**. The provided data and protocols are intended to aid in the identification and quality assessment of this compound in a research and development setting.

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References

- 1. 3-Aminotetrahydrofuran-3-carboxylic acid | C₅H₉NO₃ | CID 543662 - PubChem [pubchem.ncbi.nlm.nih.gov]
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